molecular formula C11H15N B099453 2,3,3-Trimethylindoline CAS No. 18781-58-3

2,3,3-Trimethylindoline

Cat. No. B099453
CAS RN: 18781-58-3
M. Wt: 161.24 g/mol
InChI Key: IVWSGOOPQGMALJ-UHFFFAOYSA-N
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Description

2,3,3-Trimethylindoline is a chemical compound that belongs to the indoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The trimethylindoline variant has three methyl groups attached to the indoline framework, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of derivatives of trimethylindoline has been explored in various studies. For instance, the synthesis of 2-azidoindolin-3-ols involves a copper-catalyzed aerobic oxidative dearomatization of indoles with trimethylsilyl azide, where molecular oxygen serves as the oxygen-atom source . Another study describes the synthesis of unsymmetrical leuco-TAM derivatives from a reaction of commercially available 2-methylene-1,3,3-trimethylindoline with substituted cinnamaldehyde derivatives . Additionally, the reaction of dialkylphosphites with 1,3,3-trimethyl-2-methyleneindoline has been used to synthesize 1,2,3,3-tetramethyl-3H-indolium salts .

Molecular Structure Analysis

The molecular structure of trimethylindoline derivatives has been elucidated using various spectroscopic techniques. For example, the chemical structures of unsymmetrical leuco-TAM derivatives were determined using 1D and 2D NMR spectroscopy experiments, including COSY, HMBC, and NOESY . These studies provide insights into the molecular configuration and the spatial arrangement of atoms within the trimethylindoline framework.

Chemical Reactions Analysis

Trimethylindoline and its derivatives participate in a variety of chemical reactions. The addition of trimethylsilyl azide to indoles leads to the formation of 2-azidoindolin-3-ols . In another study, the reaction of arynes with amino acid methyl esters produced 2-phenylindolin-3-ones . The reactivity of trimethylindoline is also demonstrated in the synthesis of pyrroloquinolines, where 2,3,7-trimethyl-5- and 2,3,7-trimethyl-6-aminoindoles were used .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylindoline derivatives are influenced by the substituents attached to the indoline core. The introduction of methyl groups can affect the compound's boiling point, solubility, and stability. The chemical reactivity, such as the ability to undergo electrophilic substitution or participate in addition reactions, is also altered by the presence of these groups . The studies mentioned provide valuable information on the behavior of these compounds under various conditions, which is essential for their application in chemical synthesis and potential biological activities.

Scientific Research Applications

Photochemistry Studies

Research on the photochemical behavior of 2,3,3-Trimethylindoline derivatives, such as 2-[(1,3,3-trimethylindoline-2(1H)-ylidene)propen-1-yl]-3,3-dimethylindolino[1,2-b]-oxazolidine, revealed their ability to exist in two forms (closed and open) depending on solvent polarity and proticity. This study contributes to understanding the solvent and structure effects on the closed → open form process and the stabilization mechanism of the open form (Petkov, Charra, Nunzi, & Deligeorgiev, 1999).

Chemical Synthesis and Crystallography

A green synthesis route for phthalide-fused indoline was developed, yielding a compound with good selectivity and sensitivity for Sn2+ cations. This work underscores the potential of 2,3,3-Trimethylindoline derivatives in synthesizing complex organic structures and studying their interaction with metal cations (Wong, Latip, Hassan, & Hasbullah, 2018).

Protein Measurement Techniques

The use of the Folin phenol reagent, which involves 2,3,3-Trimethylindoline derivatives, for protein measurement in various biochemical contexts has been explored. This research contributes to understanding the reagent's peculiarities and limitations for protein measurement in solution or after precipitation with acids or other agents (Lowry, Rosebrough, Farr, & Randall, 1951).

Synthesis of Novel Compounds

Novel unsymmetrical leuco-TAM, including 2,2′-{(E)-4-phenylpent-2-ene-1,5-diylidene}bis(1,3,3-trimethylindoline) derivatives, were synthesized and analyzed. These compounds, serving as precursors for Cy5 TAM+ dyes, demonstrate the versatility of 2,3,3-Trimethylindoline in synthesizing photo-responsive dyes (Keum, Lee, Ma, Kim, & Roh, 2011).

Safety And Hazards

2,3,3-Trimethylindoline is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3,3-trimethyl-1,2-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-8,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWSGOOPQGMALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC=CC=C2N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449141
Record name 2,3,3-TRIMETHYLINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trimethylindoline

CAS RN

18781-58-3
Record name 2,3,3-TRIMETHYLINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3-trimethyl-2,3-dihydro-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
H Li, GX Zhang, LM Li, YS Ou, MY Wang, CX Li… - …, 2016 - Wiley Online Library
A novel (R)‐imine reductase (PlRIR) from Paenibacillus lactis was heterologously overexpressed in Escherichia coli, purified and characterized. The purified PlRIR exhibited relatively …
YA Sayapin, IO Tupaeva, AA Kolodina… - Beilstein Journal of …, 2015 - beilstein-journals.org
A series of derivatives of 2-hetaryl-1, 3-tropolone (β-tropolone) was prepared by the acid-catalyzed reaction of 2-methylbenzoxazoles, 2-methylbenzothiazoles and 2, 3, 3-…
Number of citations: 29 www.beilstein-journals.org
MR Azar, B Mashhourzad, A Rashidi, MM Baradarani - sid.ir
The structural diversity and biological importance of nitrogen containing heterocycles have made them attractive synthetic targets over many years and they are found in various natural …
Number of citations: 2 www.sid.ir
TS Jarvis, CG Collins, JM Dempsey… - The Journal of …, 2017 - ACS Publications
Squaraine rotaxanes are mechanically interlocked molecules comprised of a dumbbell shaped squaraine dye inside a tetralactam macrocycle. Previous squaraine rotaxanes have …
Number of citations: 14 pubs.acs.org
LE Elizalde, R Ledezma, RG López - Synthetic communications, 2005 - Taylor & Francis
The syntheses of five photochromic monomers derived from N‐ (2‐methacryloxyethyl)‐3′, 3′‐dimethylspiro‐[2H‐1] benzopyrane‐2, 2′‐indoline are reported. The preparation of …
Number of citations: 10 www.tandfonline.com
E Wenkert, T Hudlický - Synthetic Communications, 1977 - Taylor & Francis
Uncorrected melting points were determined on a Reichert micro hotstage. on Perkin-Elmer 167 and Cary 17 spectrophotometers, respectively.'H NMR of CDCR~ solutions, containing …
Number of citations: 16 www.tandfonline.com
SH Kim, SH Hwang - Dyes and pigments, 1998 - Elsevier
The electrochromic properties of some squarylium dye (SQ ) were studied by using BuOH CH 2 Cl 2 (4:6/v:v) solution with Bu 4 NClO 4 as supporting electrolyte. The electrochromic …
Number of citations: 24 www.sciencedirect.com
K Miyashita, L Pauling - The Journal of Organic Chemistry, 1976 - ACS Publications
(5) Melting points (uncorrected) were taken with a Thomas-Hoover capillary apparatus. NMR spectra were recorded on Varían A-60 and T-60 spectrometers with Me4Si as internal …
Number of citations: 13 pubs.acs.org
AH Jackson, P Smith - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
3,3-Disubstituted indolenines readily undergo addition by Grignard reagents to afford 2,3,3-trisubstituted indolines; the reaction is stereospecific if one of the 3-substituents is …
Number of citations: 11 pubs.rsc.org
L Li, MX Yu, FY Li, T Yi, CH Huang - Colloids and Surfaces A …, 2007 - Elsevier
Design and synthesis of molecular logic gates have attracted a great deal of interest, because logic gates can convert chemical, electrical, and optical inputs into detectable outputs. …
Number of citations: 39 www.sciencedirect.com

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